2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE
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Overview
Description
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H15NO6. This compound is characterized by the presence of a phenyl group, a nitrobenzoyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE typically involves the esterification of 2-oxo-2-phenylethyl benzoate with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The compound may also inhibit specific enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 2-({3-nitrobenzoyl}amino)benzoate
- 2-Oxo-2-phenylethyl 4-[(phenylacetyl)amino]benzoate
Uniqueness
2-OXO-2-PHENYLETHYL 4-(4-NITROBENZAMIDO)BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a benzoate ester allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C22H16N2O6 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
phenacyl 4-[(4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(15-4-2-1-3-5-15)14-30-22(27)17-6-10-18(11-7-17)23-21(26)16-8-12-19(13-9-16)24(28)29/h1-13H,14H2,(H,23,26) |
InChI Key |
PHOOEKXQGTXCKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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